molecular formula C7H9N3O2 B6165525 methyl 2-(4-aminopyrimidin-5-yl)acetate CAS No. 1782271-75-3

methyl 2-(4-aminopyrimidin-5-yl)acetate

Cat. No.: B6165525
CAS No.: 1782271-75-3
M. Wt: 167.2
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Description

Methyl 2-(4-aminopyrimidin-5-yl)acetate is a pyrimidine derivative featuring an amino group at the 4-position and an ester-functionalized acetamide side chain at the 5-position of the pyrimidine ring. This compound is a key intermediate in synthesizing 1,3-diazaoxindoles, which are scaffolds for drug candidates such as ubrogepant (MK-1602) and MK-80314 . The synthesis typically involves treating ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives with ethanolic ammonia at 60–70°C, followed by cyclization in diphenyl ether and biphenyl at 260°C . Its structural versatility allows modifications that influence reactivity, solubility, and biological activity.

Properties

CAS No.

1782271-75-3

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Pyrimidine Functionalization

A prominent method involves the Suzuki-Miyaura coupling to construct the pyrimidine core while introducing the acetate moiety. In one protocol, 2-amino-5-bromopyrimidine undergoes coupling with tert-butyl 2-(boronic acid)acetate in the presence of Pd₂(dba)₃ and XantPhos, yielding tert-butyl 2-(2-aminopyrimidin-5-yl)acetate with a reported yield of 98%. Subsequent esterification with methanol under acidic conditions (e.g., HCl/MeOH) converts the tert-butyl group to a methyl ester. This two-step sequence benefits from mild conditions and high regioselectivity, though the final esterification step may reduce overall yield due to competing hydrolysis.

Buchwald-Hartwig Amination

Alternative approaches employ Buchwald-Hartwig amination to install the amino group post-coupling. For instance, 5-bromo-2-(methoxycarbonyl)pyrimidine reacts with ammonia in the presence of BrettPhos-Pd-G3 catalyst, achieving 85% conversion to the 4-aminopyrimidine intermediate. The methyl ester remains intact under these conditions, avoiding the need for protective groups.

Condensation and Cyclization Strategies

Biginelli-like Three-Component Reactions

A scalable route involves the condensation of thiourea, ethyl acetoacetate, and a β-ketoester derivative. Under acidic conditions (HCl/EtOH), this one-pot reaction forms the pyrimidine ring while simultaneously introducing the acetate side chain. Yields range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Enaminone Intermediate Formation

Enaminones serve as key precursors in pyrimidine synthesis. Treatment of 3-(dimethylamino)-2-fluoro-1-(thiazol-5-yl)prop-2-en-1-one with methyl glycinate in DMF-DMA generates an enaminone intermediate, which cyclizes under thermal conditions (110°C, 12 h) to form the target compound. This method requires careful control of stoichiometry to minimize byproducts like N-methylated derivatives.

Functional Group Interconversion

Hydrolysis and Re-esterification

Starting from tert-butyl 2-(4-aminopyrimidin-5-yl)acetate, acid-catalyzed hydrolysis (TFA/CH₂Cl₂) produces the free carboxylic acid, which is then re-esterified using methanol and H₂SO₄. While effective, this route’s practicality is limited by the need for harsh acids and potential degradation of the aminopyrimidine group.

Transesterification under Basic Conditions

Methyl ester formation via transesterification of ethyl 2-(4-aminopyrimidin-5-yl)acetate has been explored using NaOMe/MeOH. However, competing aminolysis of the ester group necessitates low temperatures (0–5°C) and short reaction times (<2 h), yielding 55–65% product.

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize resin-bound intermediates to streamline purification. Wang resin-functionalized pyrimidine precursors undergo coupling with Fmoc-protected glycine, followed by TFA cleavage and in situ esterification with diazomethane. This method achieves >90% purity but requires specialized equipment for handling gaseous reagents.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling thiourea, methyl acetoacetate, and potassium carbonate generates the pyrimidine ring via solvent-free cyclization. The acetate group is introduced using methyl iodide in a subsequent milling step, yielding 70% product with minimal waste.

Biocatalytic Esterification

Lipase-mediated esterification of 2-(4-aminopyrimidin-5-yl)acetic acid with methanol in ionic liquids (e.g., [BMIM][BF₄]) offers an eco-friendly alternative. Yields of 80% are achieved at 40°C, though enzyme cost remains a barrier to industrial adoption.

Comparative Analysis of Methodologies

MethodKey ReagentsConditionsYield (%)Purity (%)Scalability
Suzuki-Miyaura CouplingPd₂(dba)₃, XantPhos90°C, N₂, 12 h98>99High
Biginelli CondensationHCl, EtOHReflux, 6 h7595Moderate
TransesterificationNaOMe, MeOH0°C, 2 h6590Low
MechanochemicalK₂CO₃, methyl iodideBall-milling, 3 h7085High

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminopyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(4-aminopyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-aminopyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the activities of certain enzymes and proteins involved in inflammatory responses, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to the suppression of inflammatory mediators and provide therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Substituents on Pyrimidine/Tetrazole Molecular Weight Key Features Evidence Source
Methyl 2-(4-aminopyrimidin-5-yl)acetate C₇H₉N₃O₂ 4-NH₂, 5-CH₂COOCH₃ 183.17 g/mol Amino group enhances nucleophilicity
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate C₇H₆Cl₂N₂O₂ 4,6-Cl, 5-CH₂COOCH₃ 233.04 g/mol Electron-withdrawing Cl affects reactivity
Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate C₇H₈ClN₃O₂ 4-NH₂, 6-Cl, 5-CH₂COOCH₃ 201.61 g/mol Dual functionalization (NH₂/Cl)
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate C₁₃H₂₀N₂O₃ 2-butyl, 4-CH₃, 6-oxo, 5-CH₂COOCH₂CH₃ 252.31 g/mol Dihydropyrimidinone ring; keto group enables hydrogen bonding
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate C₁₀H₁₀N₄O₃ Tetrazole with 2-hydroxyphenyl, 2-CH₂COOCH₃ 234.21 g/mol Intramolecular O–H⋯N hydrogen bonding; π-π interactions

Supramolecular and Crystallographic Differences

  • Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate : Exhibits intramolecular O–H⋯N hydrogen bonds and offset π-π stacking between phenyl rings, creating a rigid crystal lattice .

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